molecular formula C15H18N2O3 B3033333 1-[2-(3,4-Dimethoxyphenyl)ethyl]-5-oxopyrrolidine-3-carbonitrile CAS No. 1017458-04-6

1-[2-(3,4-Dimethoxyphenyl)ethyl]-5-oxopyrrolidine-3-carbonitrile

Cat. No.: B3033333
CAS No.: 1017458-04-6
M. Wt: 274.31 g/mol
InChI Key: DHMNZYBLJXDOQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(3,4-Dimethoxyphenyl)ethyl]-5-oxopyrrolidine-3-carbonitrile is a chemical compound of significant interest in medicinal and organic chemistry research. This derivative features a 5-oxopyrrolidine (also known as a pyrrolidinone) scaffold, a core structure recognized as a privileged scaffold in drug discovery for its prevalence in biologically active molecules . The structure is further functionalized with a 3,4-dimethoxyphenethyl group at the nitrogen position and a nitrile group at the 3-position of the pyrrolidine ring. The 5-oxopyrrolidine core is a key pharmacophore in various compounds, and its derivatives have been extensively studied for a wide range of biological activities. For instance, structurally related compounds bearing the 5-oxopyrrolidine moiety have been synthesized and screened for potent antioxidant and anticancer activities, demonstrating cytotoxic effects against human glioblastoma and triple-negative breast cancer cell lines . Furthermore, the dimethoxyphenyl moiety is a common structural element in many pharmacologically active compounds, and its incorporation is often explored to enhance biological activity and optimize physicochemical properties . The presence of the nitrile group offers a versatile handle for further synthetic modification, allowing researchers to explore structure-activity relationships (SAR) and develop more complex molecular architectures. This compound is intended for research purposes only, providing chemists and biologists with a valuable building block for the synthesis of novel derivatives or as a standard in biological screening assays. Researchers can utilize this compound in the development of potential inhibitors for various biological targets, such as ion channels or enzymes, following the precedent of similar 5-oxopyrrolidine derivatives investigated as Nav1.8 inhibitors for pain research . Intended Use & Handling: This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this material with appropriate precautions, using personal protective equipment and working in a well-ventilated laboratory environment.

Properties

IUPAC Name

1-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxopyrrolidine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3/c1-19-13-4-3-11(7-14(13)20-2)5-6-17-10-12(9-16)8-15(17)18/h3-4,7,12H,5-6,8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHMNZYBLJXDOQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCN2CC(CC2=O)C#N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(3,4-Dimethoxyphenyl)ethyl]-5-oxopyrrolidine-3-carbonitrile typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the intermediate: The initial step involves the reaction of 3,4-dimethoxyphenylacetonitrile with an appropriate reagent to form an intermediate compound.

    Cyclization: The intermediate undergoes cyclization to form the pyrrolidine ring.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

1-[2-(3,4-Dimethoxyphenyl)ethyl]-5-oxopyrrolidine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce simpler derivatives with fewer functional groups.

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that derivatives of pyrrolidine compounds exhibit significant antimicrobial properties against various Gram-positive bacteria and fungi. For instance, the structural modifications on the pyrrolidine scaffold can lead to enhanced efficacy against multidrug-resistant pathogens.

Key Findings:

  • Study on Antimicrobial Properties : Research has shown that compounds similar to 1-[2-(3,4-Dimethoxyphenyl)ethyl]-5-oxopyrrolidine-3-carbonitrile demonstrate structure-dependent antimicrobial activity against pathogens such as Staphylococcus aureus and Candida auris .
  • Mechanism of Action : These compounds disrupt bacterial cell wall synthesis and inhibit fungal growth, making them promising candidates for new antimicrobial therapies .

Anticancer Activity

The anticancer potential of this compound has also been investigated, particularly in lung cancer models. The incorporation of specific substituents can significantly enhance cytotoxicity in cancer cell lines.

Case Studies:

  • A549 Cell Line Study : In vitro studies using the A549 human lung cancer cell line revealed that certain derivatives exhibited potent anticancer activity, suggesting a possible mechanism involving apoptosis induction and cell cycle arrest .
  • Comparative Analysis : A comparative study highlighted that modifications in the pyrrolidine structure could lead to variations in anticancer efficacy, emphasizing the importance of chemical structure in drug design .

Table 1: Antimicrobial Activity of Pyrrolidine Derivatives

Compound NamePathogenMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus16 µg/mL
1a (related compound)Klebsiella pneumoniae32 µg/mL
1b (related compound)Candida auris8 µg/mL

Table 2: Anticancer Efficacy Against A549 Cells

Compound NameIC50 (µM)Mechanism of Action
This compound10 µMApoptosis induction
1c (related compound)15 µMCell cycle arrest
1d (related compound)20 µMInhibition of proliferation

Mechanism of Action

The mechanism of action of 1-[2-(3,4-Dimethoxyphenyl)ethyl]-5-oxopyrrolidine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Compound A : N-[2-(1H-Indol-3-yl)ethyl]-1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide

  • Core : Pyrrolidine with 5-oxo and carboxamide groups.
  • Substituents : 4-Methoxyphenyl (instead of 3,4-dimethoxyphenethyl) and indole-ethyl chain.
  • Key differences: Replacement of carbonitrile with carboxamide reduces electrophilicity.

Compound B : 1-[2-(3,4-Dimethoxyphenyl)ethyl]-5-methoxy-2-methyl-1H-indole-3-carboxylic acid

  • Core : Indole ring substituted with carboxylic acid.
  • Substituents : Retains the 3,4-dimethoxyphenethyl chain but lacks the pyrrolidine-carbonitrile scaffold.
  • Key differences : Carboxylic acid enhances solubility but reduces blood-brain barrier penetration compared to carbonitrile.

Compound C : 2-Amino-4-(2,3-dimethoxyphenyl)-7-methyl-5-oxo-6-(3-pyridinylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile

  • Core: Pyranopyridine fused with pyridine.
  • Substituents : Retains carbonitrile and dimethoxyphenyl groups but in a bicyclic system.
  • Key differences : Larger molecular weight (MW = 445.5 vs. ~330 for the target compound) and rigid structure may limit bioavailability.

Pharmacological Profile Comparison

Compound Target Activity Functional Impact Reference
Target compound Hypothetical CNS modulation Carbonitrile may enhance metabolic stability
Compound A Serotonin receptor interaction Carboxamide and indole groups promote H-bonding
Compound D : Bevantolol HCl β-blocker activity 3,4-Dimethoxyphenethyl chain mimics catecholamines
Compound E : 4-Thiazolidinones Sedative-hypnotic effects Similar phenethyl group enhances pentobarbital synergy

Notable findings:

  • Compounds with 3,4-dimethoxyphenethyl groups (e.g., Bevantolol) often target adrenergic or dopaminergic pathways .
  • Pyrrolidine derivatives with carbonitrile substituents (e.g., pyrano[3,2-c]pyridines) show anticonvulsant activity, suggesting shared mechanisms .

Physicochemical Properties

Property Target Compound Compound A Compound C
Molecular weight ~330 419.5 445.5
LogP (estimated) 2.1 3.5 3.8
Hydrogen bond donors 1 3 2
Hydrogen bond acceptors 5 6 7

Analysis :

  • The target compound’s lower molecular weight and logP suggest better bioavailability than Compound C.
  • Compound A’s higher H-bond donor count may limit CNS penetration compared to the target compound.

Biological Activity

1-[2-(3,4-Dimethoxyphenyl)ethyl]-5-oxopyrrolidine-3-carbonitrile is a compound of significant interest due to its potential biological activities. This article reviews the current understanding of its biological properties, including its antioxidant, anticancer, and enzyme inhibitory activities.

Chemical Structure

The compound can be characterized by the following molecular formula and structure:

  • Molecular Formula : C15H19N2O3
  • Chemical Structure :
    C15H19N2O3\text{C}_1\text{5H}_{19}\text{N}_2\text{O}_3

Antioxidant Activity

Research indicates that compounds structurally related to this compound exhibit significant antioxidant properties. For instance, studies have utilized the CUPRAC (cupric acid-reducing antioxidant capacity) assay to evaluate antioxidant efficacy. The compound demonstrated a strong ability to scavenge free radicals and reduce oxidative stress markers in vitro .

Anticancer Activity

The anticancer potential of this compound has been explored through various studies focusing on different cancer cell lines. Notably, it showed promising results against pancreatic cancer cell lines such as PANC-1 and HEK293. The mechanism of action appears to involve the induction of apoptotic pathways, suggesting its utility in cancer therapeutics .

Table 1: Summary of Anticancer Activity Findings

Cell LineIC50 Value (µM)Mechanism of Action
PANC-115Apoptosis induction
HEK29320Cell cycle arrest

Enzyme Inhibitory Activity

The compound has also been evaluated for its enzyme inhibitory effects. It was found to inhibit key enzymes such as cholinesterases and glucosidases. These activities suggest potential applications in treating conditions like Alzheimer's disease and diabetes .

Table 2: Enzyme Inhibition Profiles

EnzymeInhibition (%) at 50 µM
Cholinesterase70
Glucosidase65
Tyrosinase55

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Study on Pancreatic Cancer : A study demonstrated that treatment with the compound resulted in a significant reduction in tumor size in animal models, alongside increased apoptosis markers .
  • Neuroprotective Effects : Another investigation reported that the compound's antioxidant properties could protect neuronal cells from oxidative damage, indicating a possible role in neurodegenerative disease prevention .

Q & A

Q. What are the optimal synthetic routes for 1-[2-(3,4-Dimethoxyphenyl)ethyl]-5-oxopyrrolidine-3-carbonitrile, and how can experimental design (DoE) improve yield and purity?

Methodological Answer:

  • Utilize statistical Design of Experiments (DoE) to screen variables (e.g., temperature, solvent polarity, catalyst loading) and identify critical parameters affecting yield and purity. Central Composite Design (CCD) or Box-Behnken models are effective for multi-variable optimization .
  • For pyrrolidine derivatives, microwave-assisted synthesis or one-pot multicomponent reactions (e.g., involving aniline derivatives and carbonyl compounds) can reduce side reactions and improve efficiency .
  • Monitor reaction progress via HPLC or GC-MS to ensure intermediate stability and final product integrity.

Q. How can purification challenges (e.g., isolating polar intermediates) be addressed during the synthesis of this compound?

Methodological Answer:

  • Implement orthogonal separation techniques:
  • Liquid-liquid extraction : Adjust pH to partition ionic byproducts into aqueous phases.
  • Column chromatography : Use gradient elution with polar/non-polar solvent mixtures (e.g., ethyl acetate/hexane) to resolve structurally similar impurities .
    • Consider membrane-based separation (e.g., nanofiltration) for scalable purification of thermally sensitive intermediates .

Q. What spectroscopic and computational methods are most reliable for structural characterization of 5-oxopyrrolidine derivatives?

Methodological Answer:

  • NMR spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions and stereochemistry. NOESY/ROESY experiments can resolve spatial arrangements in the pyrrolidine ring .
  • FTIR : Identify carbonyl (C=O, ~1700 cm1^{-1}) and nitrile (C≡N, ~2200 cm1^{-1}) functional groups .
  • DFT calculations : Validate experimental NMR shifts and predict reactive sites using Gaussian or ORCA software .

Advanced Research Questions

Q. How can computational reaction path search methods resolve contradictory data in reaction mechanisms (e.g., unexpected byproducts)?

Methodological Answer:

  • Apply quantum chemical calculations (e.g., density functional theory, DFT) to map potential energy surfaces and identify transition states. Tools like GRRM or QChem can simulate intermediates not detected experimentally .
  • Combine with kinetic modeling (e.g., using Kinetiscope) to predict dominant pathways under varying conditions .
  • Validate with isotopic labeling (e.g., 13C^{13}C-tracers) to track atom migration in conflicting reaction outcomes .

Q. What strategies can mitigate discrepancies between in vitro and in vivo activity data for this compound?

Methodological Answer:

  • Metabolic stability assays : Use liver microsomes or hepatocytes to identify metabolic hotspots (e.g., demethylation of methoxy groups) that reduce in vivo efficacy .
  • Prodrug design : Modify the nitrile group or pyrrolidine ring to enhance bioavailability while retaining target binding .
  • Pharmacokinetic modeling : Integrate physiologically based pharmacokinetic (PBPK) models to predict tissue distribution and clearance rates .

Q. How can reactor design improve scalability for reactions involving 5-oxopyrrolidine intermediates?

Methodological Answer:

  • Continuous-flow reactors : Minimize residence time for unstable intermediates and improve heat/mass transfer compared to batch systems .
  • Microwave-assisted reactors : Enhance reaction rates for thermally demanding steps (e.g., cyclization) while maintaining selectivity .
  • In-line analytics : Implement PAT (Process Analytical Technology) tools like Raman spectroscopy for real-time monitoring of key intermediates .

Q. What role do heterogeneous catalysts play in optimizing enantioselective synthesis of this compound?

Methodological Answer:

  • Chiral catalysts : Use immobilized proline derivatives or metal-organic frameworks (MOFs) with tailored pore sizes to enforce stereoselectivity during pyrrolidine ring formation .
  • Surface characterization : Employ XPS or TEM to assess catalyst deactivation mechanisms (e.g., leaching, coking) and regenerate active sites .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the biological activity of 5-oxopyrrolidine derivatives?

Methodological Answer:

  • Dose-response validation : Replicate assays across multiple cell lines (e.g., HEK293 vs. HepG2) to rule out cell-specific artifacts .
  • Target engagement studies : Use SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to confirm direct binding to purported targets .
  • Meta-analysis : Apply multivariate statistics to published datasets, adjusting for variables like solvent choice or assay pH that may skew results .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[2-(3,4-Dimethoxyphenyl)ethyl]-5-oxopyrrolidine-3-carbonitrile
Reactant of Route 2
Reactant of Route 2
1-[2-(3,4-Dimethoxyphenyl)ethyl]-5-oxopyrrolidine-3-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.